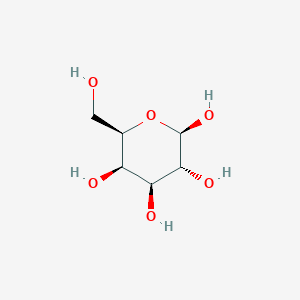

beta-D-galactose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-FPRJBGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015884 | |

| Record name | beta-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-64-2 | |

| Record name | β-D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Galactopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolism and Catabolism of Beta D Galactose

The Leloir Pathway: Primary Metabolic Route

The Leloir pathway consists of four main enzymatic steps: mutarotation, phosphorylation, uridylyltransfer, and epimerization. eyewiki.orgwikipedia.org This pathway is crucial for the proper utilization of galactose and defects in the enzymes involved can lead to galactosemia, a group of genetic disorders characterized by the accumulation of galactose and its metabolites. eyewiki.orgwikipedia.org

Initial Mutarotation of Beta-D-Galactose to Alpha-D-Galactose

When this compound is dissolved in water, it undergoes a process called mutarotation, which is the interconversion between the alpha (α) and beta (β) anomeric forms. pearson.compearson.com This reversible process establishes an equilibrium between this compound and alpha-D-galactose, as well as a minor acyclic aldehyde form. byjus.com While both anomers exist in solution, the Leloir pathway specifically utilizes the alpha-D-galactose anomer. eyewiki.orgwikipedia.org

Research indicates that in D-galactose, the β-anomer is energetically more stable than the α-anomer at 25°C, with a difference of 1,300±50 J mol⁻¹. oup.com The equilibrium mixture of D-galactose in water typically contains an α:β ratio of approximately 28.0:72.0, resulting in a specific rotation of +80.2°. pearson.compearson.com

Role of Galactose Mutarotase (B13386317) (GALM)

The enzyme galactose mutarotase (GALM), also known as aldose 1-epimerase, catalyzes the reversible interconversion between the alpha and beta anomers of galactose. eyewiki.orgwikipedia.orguniprot.org This enzymatic activity is the first step of the Leloir pathway and is essential for providing a sufficient supply of alpha-D-galactose for the subsequent steps. eyewiki.orgwikipedia.orguniprot.org Human GALM is a protein composed of 342 amino acids. researchgate.net Studies on GALM from Lactococcus lactis have shown that specific amino acid residues, such as Glu 304 and His 170, are critically involved in the active site and function in an acid/base mechanism to facilitate the mutarotation. wikipedia.orgresearchgate.netnih.gov Glu 304 (equivalent to Glu 307 in human GALM) acts as a Brønsted-Lowry base, abstracting a proton from the C-1 hydroxyl group, while His 170 (equivalent to His 176 in human GALM) acts as a Brønsted-Lowry acid, protonating the ring oxygen. wikipedia.orgresearchgate.netnih.gov

Phosphorylation of Alpha-D-Galactose

Following mutarotation, the alpha-D-galactose is phosphorylated. eyewiki.orgwikipedia.org This is the second committed step of the Leloir pathway. nih.gov

Galactokinase (GALK/GALK1) Activity and Galactose-1-Phosphate Formation

Galactokinase (GALK), specifically GALK1 in humans, is the enzyme responsible for catalyzing the phosphorylation of alpha-D-galactose to galactose-1-phosphate. eyewiki.orgwikipedia.orgnih.govwikipedia.org This reaction is ATP-dependent, meaning it requires the hydrolysis of ATP to provide the necessary energy and the phosphate (B84403) group. nih.govwikipedia.org The enzyme transfers a phosphate group to the C-1 hydroxyl position of alpha-D-galactose, forming galactose-1-phosphate. wikipedia.org

Human galactokinase 1 is a member of the GHMP kinase superfamily. wikipedia.orgacs.org Structural studies of galactokinase from Lactococcus lactis have revealed its three-dimensional structure, showing an N-terminal domain with a five-stranded mixed beta-sheet and a C-terminal domain dominated by two four-stranded anti-parallel beta-sheets. nih.gov The active site, where galactose and ATP bind, is located in a cleft between these two domains. nih.gov Key amino acid residues, such as Asp-186 and Arg-37 in human galactokinase, are involved in the catalytic mechanism, with Asp-186 abstracting a proton from the C1-OH of alpha-D-galactose and Arg-37 stabilizing the anionic form of Asp-186. wikipedia.org Mutations in the GALK1 gene can lead to galactokinase deficiency (Type II galactosemia), an autosomal recessive disorder characterized by the accumulation of galactose and galactitol, primarily resulting in cataract formation. nih.govwikipedia.org

Uridylyltransfer of Galactose-1-Phosphate

The third step in the Leloir pathway involves the transfer of a uridylyl group. eyewiki.orgwikipedia.org

Formation of UDP-Galactose and Glucose-1-Phosphate

Following the initial steps of the Leloir pathway, where this compound is converted to alpha-D-galactose by galactose mutarotase and then phosphorylated to galactose-1-phosphate by galactokinase (GALK), the enzyme galactose-1-phosphate uridylyltransferase (GALT) plays a central role. wikipedia.orgwikipedia.orgwikipedia.orgthemedicalbiochemistrypage.orgmpg.decharchem.orgnih.govmetabolomicsworkbench.orgeyewiki.org GALT catalyzes a crucial reaction involving galactose-1-phosphate and uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). In this reaction, the uridyl monophosphate (UMP) group from UDP-glucose is transferred to galactose-1-phosphate, resulting in the formation of UDP-galactose and glucose-1-phosphate. wikipedia.orgwikipedia.orgwikipedia.orgthemedicalbiochemistrypage.orgmpg.decharchem.orgnih.govmetabolomicsworkbench.orgfishersci.cawikipedia.orguni.luguidetomalariapharmacology.org This enzymatic step is particularly significant as it effectively converts galactose-1-phosphate into glucose-1-phosphate, linking galactose metabolism to glucose metabolic pathways. wikipedia.orgthemedicalbiochemistrypage.orgmpg.de

The reaction catalyzed by GALT can be summarized as follows:

| Reactant 1 | Reactant 2 | Enzyme | Product 1 | Product 2 |

| Galactose-1-phosphate | UDP-Glucose | GALT | UDP-Galactose | Glucose-1-Phosphate |

This reaction is essential for the efficient processing of galactose. Deficiencies in GALT activity lead to the accumulation of galactose-1-phosphate, a hallmark of classic galactosemia. themedicalbiochemistrypage.orgguidetopharmacology.org

Interconversion of UDP-Hexoses

A key aspect of galactose metabolism via the Leloir pathway is the interconversion between UDP-galactose and UDP-glucose. This reversible reaction is catalyzed by the enzyme UDP-galactose 4-epimerase (GALE). wikipedia.orgwikipedia.orgwikipedia.orgthemedicalbiochemistrypage.orgmpg.demetabolomicsworkbench.orgfishersci.cauni.lufishersci.seflybase.org GALE is a homodimeric enzyme that utilizes NAD+ as a cofactor to facilitate the epimerization at the 4' position of the hexose (B10828440) sugar attached to UDP. fishersci.cafishersci.se This interconversion is vital for maintaining the balance between UDP-galactose and UDP-glucose pools within the cell.

UDP-Galactose 4-Epimerase (GALE) Function

UDP-galactose 4-epimerase (GALE) catalyzes the reversible reaction: UDP-galactose <=> UDP-glucose. fishersci.cafishersci.se This enzymatic activity is the final step of the Leloir pathway. fishersci.ca GALE's function is not limited to galactose metabolism; in humans, it also catalyzes the reversible epimerization of UDP-N-acetylgalactosamine to UDP-N-acetylglucosamine. wikipedia.orgmetabolomicsworkbench.orgfishersci.cafishersci.seflybase.org These UDP-linked sugars are crucial substrates for the biosynthesis of various glycoconjugates, including glycoproteins and glycolipids. themedicalbiochemistrypage.orgnih.govmetabolomicsworkbench.orgfishersci.cafishersci.seflybase.org The ability of GALE to interconvert these UDP-hexoses ensures that the cell has an adequate supply of both UDP-galactose and UDP-glucose, which are required for different metabolic and biosynthetic processes. fishersci.se

The epimerization reaction involves the oxidation of the hydroxyl group at the 4' carbon, followed by a rotation of the sugar moiety and subsequent reduction. fishersci.ca This process effectively inverts the stereochemistry at the 4' position. fishersci.ca

Recycling of UDP-Galactose to UDP-Glucose

The reaction catalyzed by GALT produces UDP-galactose. wikipedia.orgwikipedia.orgwikipedia.orgthemedicalbiochemistrypage.orgmpg.decharchem.orgnih.govmetabolomicsworkbench.orgfishersci.cauni.luguidetomalariapharmacology.org For the Leloir pathway to continue processing galactose, the UDP-glucose consumed by GALT needs to be regenerated. This regeneration is achieved through the action of GALE, which converts UDP-galactose back into UDP-glucose. themedicalbiochemistrypage.orgfishersci.ca This recycling mechanism ensures that the limited pool of UDP-glucose is continuously available to support the GALT reaction as long as galactose and ATP are available. fishersci.ca The reversible nature of the GALE reaction allows the cell to adjust the ratio of UDP-galactose to UDP-glucose based on metabolic needs. fishersci.cafishersci.se

The recycling step can be represented as:

| Reactant | Enzyme | Product |

| UDP-Galactose | GALE | UDP-Glucose |

This recycling is critical for the efficient catabolism of galactose through the Leloir pathway. fishersci.ca

Downstream Integration of Glucose-1-Phosphate into Central Metabolic Pathways

The glucose-1-phosphate produced by the GALT-catalyzed reaction is a key intermediate that connects galactose metabolism to the broader network of carbohydrate metabolism. wikipedia.orgthemedicalbiochemistrypage.orgmpg.defishersci.ca Glucose-1-phosphate can be readily converted to glucose-6-phosphate by the enzyme phosphoglucomutase (PGM). wikipedia.orgwikipedia.orgmpg.denih.govfishersci.campg.de

The reaction is:

| Reactant | Enzyme | Product |

| Glucose-1-Phosphate | PGM | Glucose-6-Phosphate |

Glucose-6-phosphate is a central metabolite with multiple fates. It can enter glycolysis to generate ATP and pyruvate, providing energy for the cell. themedicalbiochemistrypage.orgfishersci.campg.dewikipedia.org Alternatively, glucose-6-phosphate can be directed towards glycogen (B147801) synthesis for glucose storage, particularly in the liver and muscles. wikipedia.orgwikipedia.orgmpg.defishersci.ca It can also enter the pentose (B10789219) phosphate pathway, which produces NADPH and precursors for nucleotide synthesis. nih.govfishersci.ca Thus, the conversion of galactose to glucose-1-phosphate and subsequently to glucose-6-phosphate allows the carbon atoms from galactose to be utilized for energy production, storage, and biosynthesis. mpg.defishersci.ca

Alternative and Minor Metabolic Pathways of this compound

While the Leloir pathway is the primary route for galactose metabolism, particularly in humans, alternative or minor pathways exist that can process galactose. wikipedia.orgwikipedia.orgnih.gov These pathways may become more significant when the Leloir pathway is impaired, such as in cases of galactosemia. wikipedia.orgeyewiki.org

One such alternative pathway involves the reduction of galactose to galactitol by the enzyme aldose reductase. wikipedia.orgwikipedia.orgeyewiki.org This reaction utilizes NADPH as a cofactor. wikipedia.org

Another minor pathway mentioned involves the conversion of galactose to UDP-glucose through the sequential action of GALK, UDP-glucose pyrophosphorylase 2 (UGP2), and GALE. wikipedia.orgwikipedia.org

De Ley Doudoroff Pathway

The De Ley Doudoroff pathway is an alternative route for carbohydrate metabolism, primarily studied in certain prokaryotes. While some sources mention its existence as an alternative pathway for galactose metabolism in humans or other species nih.govwikipedia.org, detailed steps for the metabolism of this compound specifically through this pathway in a general biological context are not extensively described in the provided search results. Information suggests that in some organisms, D-galactonate can be dehydrated to 2-keto-3-deoxy-D-galactonate [PubChem 1], which is an intermediate in the De Ley Doudoroff pathway [PubChem 47]. However, a comprehensive description of this compound catabolism solely via the De Ley Doudoroff pathway in a widely applicable biological system is not available from the provided search snippets.

Polyol Pathway and Galactitol Biosynthesis

The polyol pathway represents an alternative route for galactose metabolism that is particularly active when intracellular galactose concentrations are elevated mdpi.comminams.edu.pk. This pathway involves the reduction of galactose to its corresponding sugar alcohol, galactitol mdpi.comnih.gov. The initial and rate-limiting enzyme in this pathway is aldose reductase (AKR1B1), which utilizes NADPH as a cofactor to catalyze the conversion of galactose to galactitol nih.govresearchgate.netresearchgate.net.

The reaction catalyzed by aldose reductase is:

D-galactose + NADPH + H⁺ → Galactitol + NADP⁺

Unlike sorbitol, which is the product of glucose reduction by aldose reductase and can be further metabolized to fructose (B13574) by sorbitol dehydrogenase, galactitol is not efficiently metabolized in human tissues nih.govresearchgate.net. This lack of further metabolism leads to the intracellular accumulation of galactitol, especially in conditions of high galactose availability mdpi.comnih.govminams.edu.pk. The accumulation of galactitol can contribute to osmotic stress within cells minams.edu.pkresearchgate.net.

Research findings indicate that aldose reductase has a broad specificity for monosaccharides, including both glucose and galactose nih.govresearchgate.net. While its physiological role may involve the reduction of various aldehydes, it effectively converts excess glucose to sorbitol and excess galactose to galactitol minams.edu.pkresearchgate.netavehjournal.org. Studies have shown the presence and activity of aldose reductase in various human tissues, including the lens of the eye, where galactitol accumulation is implicated in cataract formation in galactosemia mdpi.comminams.edu.pkavehjournal.org.

Here is a summary of the key enzyme and substrate/product in the polyol pathway for galactitol biosynthesis:

| Enzyme | Substrate | Product | Cofactor |

| Aldose Reductase | D-galactose | Galactitol | NADPH |

D-Galactonate Pathway

Another alternative metabolic route for galactose is the D-galactonate pathway, which involves the oxidation of galactose to D-galactonate scielo.brnih.gov. This pathway is thought to be initiated by a NAD⁺-dependent galactose dehydrogenase, which converts galactose to galactonolactone (B1212098) nih.gov. The resulting galactonolactone can then be spontaneously or enzymatically converted to D-galactonate mdpi.comnih.gov.

The initial step in the D-galactonate pathway is:

D-galactose + NAD⁺ → D-galactonolactone + NADH + H⁺

Subsequently, galactonolactone is converted to D-galactonate.

D-galactonolactone → D-galactonate

While the D-galactonate pathway is considered an alternative route, particularly relevant when the primary Leloir pathway is deficient, its activity and significance in human metabolism are still areas of research scielo.brmdpi.comnih.gov. In some microorganisms, D-galactonate can be further metabolized. For instance, in Aspergillus terreus and Mycobacterium species, enzymes like D-galactonate dehydratase and 2-keto-3-deoxy-D-galactonate aldolase (B8822740) are involved in the catabolism of D-galactonate nih.govnih.govresearchgate.net. Studies in Escherichia coli have also described a D-galactonate metabolic pathway involving enzymes such as D-galactonate dehydratase, 2-dehydro-3-deoxygalactonate kinase, and 2-dehydro-3-deoxygalactonate 6-phosphate aldolase asm.org.

In humans, D-galactonate has been detected in biological fluids, and its levels can be elevated in individuals with galactosemia ru.nl. While D-galactonate can be excreted in urine, it has also been suggested that it can be further metabolized, potentially entering the pentose phosphate pathway mdpi.comru.nl. This further metabolism may involve conversion to β-keto-D-galactonate, followed by decarboxylation to D-xylulose mdpi.comnih.govru.nl.

Key enzymes potentially involved in the D-galactonate pathway and further metabolism include:

| Enzyme | Substrate | Product(s) | Cofactor (if applicable) | Organism (Examples from research) |

| Galactose Dehydrogenase | D-galactose | D-galactonolactone | NAD⁺ | Suggested in humans, found in bacteria scielo.brmdpi.comnih.govresearchgate.net |

| Galactonolactonease (putative) | D-galactonolactone | D-galactonate | Not specified | Suggested in humans mdpi.comnih.gov |

| D-galactonate dehydratase | D-galactonate | 2-keto-3-deoxy-D-galactonate | Mg²⁺ (in A. terreus) nih.gov | Fungi, Bacteria nih.govnih.govresearchgate.netasm.org |

| 2-keto-3-deoxy-D-galactonate aldolase | 2-keto-3-deoxy-D-galactonate | Pyruvate and Glyceraldehyde (in A. terreus) nih.gov | Not specified | Fungi, Bacteria nih.govnih.govresearchgate.netasm.org |

| β-L-hydroxy acid dehydrogenase (putative) | D-galactonate | β-keto-D-galactonate | NAD(P)H (in some pathways) | Suggested in humans ru.nl |

The precise details and the full enzymatic machinery of the D-galactonate pathway and its subsequent metabolism in humans are still under investigation.

Enzymology of Beta D Galactose Processing

Characterization of Leloir Pathway Enzymes

The Leloir pathway involves four key enzymes that work sequentially to convert beta-D-galactose to UDP-glucose. While the outline focuses on three core enzymes, it's important to note that galactose mutarotase (B13386317) plays an initial, crucial role by converting this compound to its alpha anomer, the substrate for the subsequent step. wikipedia.orgresearchgate.netbiologynotesonline.com

Galactose Mutarotase (GALM): Specificity and Catalytic Activity

Galactose mutarotase (GALM) catalyzes the interconversion between the alpha and beta anomers of D-galactose. This mutarotation is essential because galactokinase, the next enzyme in the pathway, specifically acts on alpha-D-galactose. wikipedia.orgresearchgate.netbiologynotesonline.com Human GALM is a monomeric enzyme predominantly composed of beta-sheets. researchgate.netsci-hub.se

The catalytic mechanism of GALM involves acid/base catalysis facilitated by specific amino acid residues, notably a histidine and a glutamate (B1630785) residue. researchgate.netsci-hub.se These residues, identified as His 104 and Glu 309 in Escherichia coli and His 176 and Glu 307 in human GALM, work together to open the pyranose ring of D-galactose, allowing for the free rotation around the C1-C2 bond and subsequent re-closure to form the alternate anomer. researchgate.netsci-hub.senih.gov

Research indicates that human GALM exhibits a four-fold preference for galactose over glucose based on the specificity constant (kcat/KM). sci-hub.se Studies on E. coli GALM have investigated the pH dependence of its kinetic parameters for the mutarotation of alpha-D-glucose and alpha-D-galactose. At pH 7.0 and 27°C, the kcat and kcat/Km values for alpha-D-galactose were 1.84 x 10⁴ s⁻¹ and 4.6 x 10⁶ M⁻¹ s⁻¹, respectively. nih.gov

Mutagenesis studies have highlighted the importance of the catalytic histidine and glutamate residues. For instance, mutations at His 104 and His 175 in E. coli GALM significantly impair catalytic activity. acs.org

Galactokinase (GALK): ATP-Dependent Phosphorylation

Galactokinase (GALK) catalyzes the first committed step of the Leloir pathway: the ATP-dependent phosphorylation of alpha-D-galactose at the C1 hydroxyl group to produce galactose-1-phosphate (Gal-1-P). researchgate.netpatsnap.comacs.orgnih.govresearchgate.net This reaction requires magnesium ions (Mg²⁺) as a cofactor for ATP binding and activity. acs.org

GALK belongs to the GHMP kinase family. acs.orgnih.govacs.orgwpmucdn.com The crystal structure of human GALK1 in complex with galactose and a nonhydrolyzable ATP analogue suggests an ordered kinetic mechanism where ATP binding stabilizes active site loops to facilitate galactose binding. acs.org

The phosphorylation mechanism involves the transfer of the gamma-phosphate group from ATP to the C1 hydroxyl of galactose. wpmucdn.com Quantum mechanics/molecular mechanics studies on human galactokinase suggest a direct phosphorylation mechanism. acs.org Specific residues, such as a conserved glutamate (Glu174) and arginine (Arg228) in human GALK, play roles in positioning ATP and stabilizing the negative charge during the reaction. acs.org

Deficiencies in GALK activity lead to Type II galactosemia, characterized by the accumulation of galactose and galactitol, which can result in cataracts. nih.govwpmucdn.com Research into GALK inhibitors is ongoing as a potential therapeutic strategy for more severe forms of galactosemia. acs.orgresearchgate.net

Galactose-1-Phosphate Uridylyltransferase (GALT): UMP Transfer Mechanism

Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the second step of the Leloir pathway, converting galactose-1-phosphate and UDP-glucose into glucose-1-phosphate and UDP-galactose. patsnap.comliberty.eduwikidoc.orgwikipedia.orgiiarjournals.org This reaction is a key regulatory point in the pathway.

GALT functions via a double-displacement mechanism, also described as ping-pong bi-bi kinetics. liberty.eduwikidoc.orgwikipedia.org The mechanism involves the formation of a covalent uridylyl-enzyme intermediate. liberty.eduwikidoc.orgwikipedia.orgnih.govthesgc.org In the first half-reaction, a UMP group is transferred from UDP-glucose to a histidine residue in the enzyme's active site (His166 in E. coli and His186 in human GALT), releasing glucose-1-phosphate. liberty.eduwikidoc.orgwikipedia.orgnih.govthesgc.org In the second half-reaction, the galactose-1-phosphate substrate binds to the uridylylated enzyme, and the UMP group is transferred to galactose-1-phosphate, forming UDP-galactose and regenerating the free enzyme. liberty.eduwikidoc.orgwikipedia.org

The His166 residue in E. coli GALT acts as a potent nucleophile to facilitate the transfer of the nucleotide. wikidoc.orgwikipedia.orgnih.gov Structural studies and mutagenesis have confirmed the role of this histidine. nih.govthesgc.org Other residues, such as Ser161 in E. coli GALT, are also important for proper substrate orientation and catalytic efficiency. nih.gov

GALT deficiency causes classic galactosemia (Type I galactosemia), a severe genetic disorder resulting in the accumulation of galactose-1-phosphate, which is toxic. patsnap.comliberty.eduwikidoc.orgwikipedia.orgthesgc.orgmdpi.com

UDP-Galactose 4-Epimerase (GALE): Epimerization Reaction

UDP-galactose 4-epimerase (GALE) catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. wikipedia.orgbiologynotesonline.compatsnap.comiiarjournals.orgwikipedia.orggenecards.orgfrontiersin.org This reaction is the final step of the Leloir pathway and is crucial for maintaining the balance between UDP-galactose and UDP-glucose, which are required for various biosynthetic pathways, including the synthesis of glycoproteins and glycolipids. biologynotesonline.compatsnap.comwikipedia.org

GALE is a homodimeric enzyme that tightly binds NAD⁺ as a cofactor. wikipedia.orgresearchgate.net The epimerization reaction proceeds via an oxidation-reduction mechanism involving NAD⁺. wikipedia.orgresearchgate.netnih.gov A conserved tyrosine residue in the active site abstracts a proton from the C4 hydroxyl group of the UDP-sugar. wikipedia.orgresearchgate.netresearchgate.net Concomitantly, a hydride is transferred from the C4 of the sugar to NAD⁺, forming NADH and a 4-ketopyranose intermediate. wikipedia.orgresearchgate.netresearchgate.netnih.gov The intermediate then rotates, and the hydride is transferred back from NADH to the opposite face of the C4, inverting the stereochemistry and producing the epimerized product. wikipedia.orgresearchgate.net

Human GALE can also catalyze the epimerization of UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine, highlighting its broader role in nucleotide sugar metabolism. wikipedia.orggenecards.org The active site of human GALE is larger than its E. coli counterpart, accommodating the N-acetyl group. genecards.orgnih.gov

Deficiency in GALE leads to Type III galactosemia, which can present with a range of symptoms depending on the severity of the enzyme deficiency. genecards.org

Glycoside Hydrolases Acting on this compound

Beyond the Leloir pathway, enzymes classified as glycoside hydrolases are involved in the breakdown of complex carbohydrates containing this compound residues.

Beta-Galactosidase (EC 3.2.1.23): Hydrolysis and Transgalactosylation Reactions

Beta-galactosidase (EC 3.2.1.23), also commonly known as lactase, catalyzes the hydrolysis of terminal non-reducing this compound residues in beta-D-galactosides. encyclopedia.pubwikipedia.orgjetir.orgscielo.br Its most well-known substrate is lactose (B1674315), which is hydrolyzed into glucose and galactose. encyclopedia.pubwikipedia.orgjetir.orgscielo.br

In addition to hydrolysis, beta-galactosidase can also catalyze transgalactosylation reactions. encyclopedia.pubwikipedia.orgjetir.orgscielo.br In these reactions, the enzyme transfers a galactose residue from a donor substrate (like lactose) to an acceptor molecule other than water, often another sugar. encyclopedia.pubwikipedia.orgscielo.brnih.gov This can lead to the synthesis of galactooligosaccharides (GOS), which are considered prebiotics. encyclopedia.pubjetir.orgscielo.br

The catalytic mechanism of beta-galactosidase involves an acid/base catalyst and a nucleophile within the active site. wikipedia.org The beta-glycosidic bond is cleaved, typically through a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, although a single-displacement mechanism is also possible depending on the specific beta-galactosidase. wikipedia.org

Beta-galactosidase exhibits high specificity for the galactose part of its substrates but lower specificity for the remainder, allowing it to act on various beta-galactosides. nih.gov The hydroxyl groups at the 2, 3, and 4 positions of the galactose residue are particularly important for enzyme activity. nih.gov

Research on beta-galactosidases from various sources, including fungi and bacteria, explores their optimal pH and temperature ranges for both hydrolysis and transgalactosylation activities, which can differ. jetir.orgscielo.br For instance, a study on beta-galactosidase from Penicillium simplicissimum found optimal pH ranges of 4.0-4.6 for hydrolysis and 6.0-7.0 for transgalactosylation, with optimal temperatures of 55-60°C for hydrolysis and 50°C for transgalactosylation. scielo.br

Beta-galactosidase activity is crucial for lactose digestion in humans, and deficiencies lead to lactose intolerance. encyclopedia.pubjetir.org The enzyme also has significant industrial applications, particularly in the production of lactose-free dairy products and galactooligosaccharides. encyclopedia.pubjetir.orgscielo.br

Enzymatic Activities and Optimal Conditions of Penicillium simplicissimum Beta-Galactosidase scielo.br

| Activity | Optimal pH Range | Optimal Temperature (°C) |

| Hydrolysis | 4.0-4.6 | 55-60 |

| Transgalactosylation | 6.0-7.0 | 50 |

Substrate Specificity and Catalytic Mechanisms of Beta-Galactosidases

Beta-galactosidases (EC 3.2.1.23) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of the terminal non-reducing β-D-galactose residues in β-D-galactosides wikipedia.org. This enzymatic activity involves the breaking of a β-glycosidic bond researchgate.netwikidoc.org. While their primary substrate is β-D-galactosides, these enzymes can also cleave other glycosidic linkages, including those with nitrogen, sulfur, and fluorine, albeit with significantly reduced catalytic efficiency nih.gov. The enzyme exhibits high specificity for the D-galactose moiety of its substrates, with the hydroxyl groups at the 2, 3, and 4 positions being particularly important for recognition and catalysis nih.gov.

The catalytic mechanism of beta-galactosidase typically involves a two-step process: galactosylation and degalactosylation wikidoc.orgnih.gov. In the first step, a nucleophilic residue within the enzyme's active site, such as Glu537 in E. coli LacZ beta-galactosidase, attacks the substrate, forming a covalent bond with the galactose molecule (galactosylation) nih.govnih.govebi.ac.uk. This step is often initiated by proton donation from another residue, like Glu461 nih.govnih.govebi.ac.uk. The second step, degalactosylation, involves the attack of water or an acceptor molecule on the enzyme-galactose intermediate, initiated by proton abstraction by a catalytic residue (e.g., Glu461), releasing the galactose or transferring it to an acceptor nih.govnih.govebi.ac.uk. Both steps proceed via oxocarbenium ion-like transition states nih.gov.

Beta-galactosidase can catalyze not only hydrolysis but also transgalactosylation reactions, where the galactose is transferred to an acceptor molecule other than water nih.gov. An important example is the transgalactosylation of lactose to allolactose, which acts as a natural inducer of the lac operon in E. coli nih.gov.

The active site of beta-galactosidase has been described as having "shallow" (nonproductive) and "deep" (productive) binding sites, influencing substrate binding and the subsequent catalytic reaction wikidoc.org. Substrates like ONPG (ortho-Nitrophenyl-β-galactoside), a synthetic chromogenic substrate used for detecting beta-galactosidase activity, mimic lactose and are hydrolyzed by the enzyme wikipedia.orgwikipedia.orgfishersci.ca.

Phylogenetic and Functional Diversity of Beta-Galactosidases

Beta-galactosidases are widespread in nature, found in microorganisms, plants, and animals, reflecting their diverse physiological roles researchgate.net. Phylogenetic analysis of beta-galactosidases from various sources reveals significant diversity, often grouping enzymes based on their evolutionary relationships and, to some extent, their functional properties researchgate.netnih.govoup.com.

In bacteria, beta-galactosidase, such as the LacZ enzyme in E. coli, is crucial for lactose utilization and is part of the inducible lac operon wikipedia.orgwikidoc.org. Studies on cold-adapted bacteria from permafrost sediments have identified beta-galactosidase-producing strains belonging to various phylogenetic groups, including subclasses of Proteobacteria and the Firmicutes phylum, highlighting the enzyme's presence in diverse environments researchgate.net.

Plant beta-galactosidases, belonging to glycoside hydrolase family 35 (GH35), are involved in processes like cell wall modification, development, and stress responses by degrading structural polysaccharides and galactolipids nih.gov. Phylogenetic analysis of beta-galactosidases from plants like sweetpotato shows classification into different subfamilies, suggesting functional divergence nih.gov.

The functional diversity of beta-galactosidases extends beyond lactose hydrolysis. Some beta-galactosidases can cleave other beta-galactosides, including ganglioside GM1, lactosylceramides, and various glycoproteins wikidoc.org. This broad substrate specificity in some enzymes allows them to participate in the degradation and remodeling of complex glycoconjugates. The structural features, such as the presence of a Gal-lectin domain, can contribute to the substrate specificity of these enzymes nih.gov.

Other Enzymes Involved in this compound Metabolism

Beyond beta-galactosidases, several other enzymes play critical roles in the broader metabolism of D-galactose, including its conversion to other sugars or derivatives and its incorporation into larger molecules.

Aldose Reductase

Aldose reductase (AR, EC 1.1.1.21) is an enzyme belonging to the aldo-keto reductase family nih.govingentaconnect.com. While known for its role in the polyol pathway where it reduces glucose to sorbitol, aldose reductase also catalyzes the reduction of galactose to galactitol nih.govaao.orgresearchgate.net. This reaction utilizes NADPH as a cofactor aao.org.

In conditions of elevated galactose concentrations, such as in galactosemia, the accumulation of galactose leads to increased flux through this pathway, resulting in the production and accumulation of galactitol nih.govingentaconnect.comoup.comwikipedia.org. Galactitol is poorly metabolized and its accumulation is implicated in the osmotic damage observed in complications associated with galactosemia, such as cataract formation nih.govoup.comwikipedia.org. Studies have shown that aldose reductase has a higher affinity for galactose than for glucose, contributing to the significant accumulation of galactitol in the presence of excess galactose nih.gov. Research, particularly in yeast models, suggests that aldose reductase activity can act as an "escape valve" to reduce the accumulation of galactose-1-phosphate, a toxic intermediate in the Leloir pathway, by diverting galactose towards galactitol formation oup.com.

Galactose Dehydrogenase

Galactose dehydrogenase (EC 1.1.1.48) is an enzyme that catalyzes the oxidation of D-galactose wikipedia.orgontosight.ai. Specifically, NAD -dependent D-galactose 1-dehydrogenase converts D-galactose to D-galactono-1,4-lactone, with the concomitant reduction of NAD to NADH wikipedia.orgnih.gov. This enzyme participates in galactose metabolism wikipedia.org.

An alternative pathway for galactose metabolism involves its oxidation to galactonate wikipedia.org. While the exact mechanism of galactonate formation is still being clarified, studies suggest that galactose dehydrogenase is involved in converting galactose to galactonolactone (B1212098), which can then be converted to galactonate spontaneously or enzymatically wikipedia.org. This oxidative pathway is considered an alternate route for metabolizing accumulated galactose, potentially rendering it less harmful than galactitol wikipedia.org.

It is important to note that there is also an L-galactose dehydrogenase (EC 1.1.1.122) which is involved in the metabolism of L-galactose, converting it to L-galactono-1,4-lactone ontosight.ai. While related by substrate type, the D-galactose dehydrogenase specifically acts on the D-isomer of galactose.

UDP Glucose/Hexose (B10828440) Pyrophosphorylase (UGP)

UDP-glucose pyrophosphorylase (UGP, EC 2.7.7.9), also known as UDP-glucose/hexose-1-phosphate uridylyltransferase, is a crucial enzyme involved in nucleotide sugar metabolism nih.govresearchgate.netresearchgate.netoup.com. While primarily recognized for synthesizing UDP-glucose from glucose-1-phosphate and UTP, UGP also exhibits activity with galactose-1-phosphate, catalyzing the reaction between UTP and galactose-1-phosphate to yield UDP-galactose and pyrophosphate nih.govresearchgate.netoup.com.

This UDP-galactose pyrophosphorylase activity of UGP suggests its role in an alternative pathway for galactose metabolism, particularly in situations where the primary Leloir pathway enzyme, galactose-1-phosphate uridylyltransferase (GALT), is deficient, such as in galactosemia nih.govmdpi.com. Studies in mouse models of GALT deficiency have examined the activity of UGP with both glucose-1-phosphate and galactose-1-phosphate. These studies indicate that while UGP has significantly higher activity with glucose-1-phosphate, its activity with galactose-1-phosphate may contribute to the ability to oxidize galactose even in the absence of GALT activity, although it is often insufficient to prevent the accumulation of galactose metabolites nih.gov.

UGP-synthesized UDP-glucose is essential for various biosynthetic pathways, including the synthesis of glycogen (B147801), glycoproteins, glycolipids, and glycosaminoglycans researchgate.netresearchgate.netoup.com. The interconversion of UDP-galactose and UDP-glucose is facilitated by UDP-galactose 4-epimerase (GALE), another key enzyme in galactose metabolism researchgate.netwikipedia.org.

The activity of UGP is critical for providing the UDP-hexoses necessary for the synthesis of glycoconjugates researchgate.netresearchgate.net. Research using cell lines with reduced UGP levels has demonstrated impaired galactose metabolism and glycoconjugate biosynthesis, highlighting the enzyme's importance in these processes researchgate.net.

Biosynthesis and Biological Roles of Beta D Galactose Containing Glycoconjugates

Role in Lactose (B1674315) Synthesis and Hydrolysis

Beta-D-galactose is a fundamental component of lactose, a disaccharide found predominantly in milk. Lactose is formed by a β-1→4 glycosidic linkage between a galactose molecule and a glucose molecule wikipedia.orggoogle.com. In human lactation, galactose is required in a 1:1 ratio with glucose for the mammary glands to synthesize and secrete lactose wikipedia.org. Studies have shown that both plasma glucose and plasma galactose contribute to the synthesis of lactose in lactating women, with a portion also synthesized from smaller molecules like glycerol (B35011) or acetate (B1210297) wikipedia.org.

The hydrolysis of lactose back into its constituent monosaccharides, glucose and galactose, is catalyzed by the enzyme beta-galactosidase (also commonly referred to as lactase) wikipedia.orggoogle.comwikipedia.orgumaryland.eduwikipedia.orgmdpi.comnih.gov. This enzymatic breakdown is essential for the digestion and absorption of lactose in the small intestine. Beta-galactosidase hydrolyzes the β-glycosidic bond linking galactose to its organic moiety wikipedia.org.

Table 1: Properties of this compound and Lactose

| Property | This compound | Lactose |

| Type | Monosaccharide | Disaccharide |

| Composition | C₆H₁₂O₆ | Galactose + Glucose (C₁₂H₂₂O₁₁) wikipedia.org |

| Sweetness (vs Sucrose) | ~65% wikipedia.org | Mildly sweet wikipedia.org |

| Occurrence | Component of lactose, glycoproteins, glycolipids, etc. wikipedia.orgumaryland.edu | Primarily in milk wikipedia.orgwikipedia.org |

| Hydrolyzed by | - | Beta-galactosidase wikipedia.orgwikipedia.org |

Integration into Glycoproteins and Glycolipids

This compound is widely integrated into the oligosaccharide chains of glycoproteins and glycolipids, which are found in various tissues and are essential components of cell membranes wikipedia.orgumaryland.edupatsnap.comtaylorandfrancis.comresearchgate.netnih.gov. In glycoproteins, galactose residues are often found in terminal or sub-terminal positions within the glycan structures researchgate.net. The biosynthesis of these glycoconjugates involves the transfer of galactose residues to acceptor molecules, a process catalyzed by specific galactosyltransferases uniprot.orggenome.jp.

Research utilizing techniques such as radioactive isotope labeling with ³H-galactose has been employed to determine the incorporation of sugars into cell surface glycoproteins rsc.org. The glycosylation patterns, including the incorporation of galactose, can be influenced by the metabolic state of the cell and the availability of exogenous nutrients rsc.org.

Glycoproteins and glycolipids containing this compound play significant roles in cell-cell recognition and signaling processes patsnap.comresearchgate.netontosight.ailibretexts.orgmdpi.com. The diverse structures of oligosaccharides containing galactose contribute to specific molecular interactions on the cell surface researchgate.net. These interactions are crucial for various biological functions, including cell adhesion and communication ontosight.ailibretexts.org. For instance, disaccharides containing galactose and glucose are important in understanding interactions with proteins like enzymes and lectins ontosight.ai.

Glycan-lectin interactions are fundamental to the immune response, and galactose-containing glycans are recognized by specific lectins mdpi.commdpi.com. Macrophage galactose-type lectin (MGL), a C-type lectin receptor expressed on antigen-presenting cells such as macrophages and dendritic cells, is known to bind to glycans containing terminal N-acetylgalactosamine (GalNAc), but also interacts with certain galactose-containing structures mdpi.commdpi.comacs.orgresearchgate.net. MGL plays a role in modulating immune responses, including the internalization and presentation of molecules mdpi.commdpi.com. Studies suggest that MGL can have both immunosuppressive and immune-activating effects depending on the specific glycan structure it binds mdpi.comacs.org. Aberrant glycosylation patterns on cancer cells and pathogens can involve galactose-containing structures that interact with lectins like MGL, influencing immune evasion or activation mdpi.commdpi.combiorxiv.org.

Cell Recognition and Signaling Mechanisms

Precursor for Complex Carbohydrate Structures

Beyond its role in lactose, glycoproteins, and glycolipids, this compound serves as a precursor for the biosynthesis of other complex carbohydrate structures taylorandfrancis.comfishersci.ca. Its metabolic conversion, primarily through the Leloir pathway, leads to the formation of UDP-galactose, an activated form of galactose that is a key substrate for the synthesis of various polysaccharides and glycoconjugates wikipedia.orgtaylorandfrancis.com.

This compound is incorporated into both N-glycans and O-glycans, two major classes of complex carbohydrates attached to proteins nih.govrsc.orggoogle.comoup.comnih.govgenome.jp. In N-glycan biosynthesis, galactose residues are typically added to the core structure by beta-1,4-galactosyltransferases genome.jp. For O-glycans, the biosynthesis of common core structures, such as Core 1, involves the addition of galactose in a β1–3 linkage to N-acetylgalactosamine nih.gov. The presence and specific linkages of galactose in N- and O-glycans contribute to the vast structural diversity and functional roles of these molecules in cellular processes oup.com.

This compound is a repeating disaccharide unit component of keratan (B14152107) sulfate (B86663) (KS), a type of glycosaminoglycan found in various connective tissues, including cartilage and cornea cardiff.ac.ukebi.ac.ukctdbase.orgsigmaaldrich.comresearchgate.net. Keratan sulfate chains are composed of repeating disaccharide units of N-acetylglucosamine and galactose, which are often sulfated cardiff.ac.ukebi.ac.uksigmaaldrich.comresearchgate.net. The biosynthesis of keratan sulfate involves the sequential addition of these monosaccharides by glycosyltransferases cardiff.ac.uk. Beta-1,4-galactosyltransferase is involved in the formation of the β1→4 linkage between galactose and N-acetylglucosamine in the keratan sulfate repeating unit uniprot.orggenome.jp. Keratan sulfate can be linked to core proteins via N-linkages or O-linkages, leading to different types of keratan sulfate found in various tissues cardiff.ac.ukebi.ac.ukresearchgate.net.

Table 2: Examples of this compound-Containing Glycoconjugates and Structures

| Glycoconjugate/Structure | Description | Role of this compound |

| Lactose | Disaccharide found in milk | Constituent sugar, linked to glucose wikipedia.org |

| Glycoproteins | Proteins with attached glycan chains | Incorporated into N- and O-glycans wikipedia.orgnih.gov |

| Glycolipids | Lipids with attached carbohydrate chains | Incorporated into various glycolipid structures patsnap.com |

| N-Glycans | Complex carbohydrates N-linked to proteins | Incorporated during biosynthesis google.comoup.com |

| O-Glycans | Complex carbohydrates O-linked to proteins | Incorporated into core structures and extensions nih.govgenome.jp |

| Keratan Sulfate | Sulfated glycosaminoglycan | Repeating disaccharide unit component with GlcNAc cardiff.ac.ukebi.ac.uk |

Glycosylation of Collagens

Glycosylation is a critical post-translational modification of collagen, influencing its structure and function. mdpi.comresearchgate.net This process occurs in the endoplasmic reticulum during collagen biosynthesis. mdpi.comresearchgate.net The glycosylation of collagen is highly specific, involving the addition of β-D-galactopyranose to hydroxylysine residues through a β-O-linkage. mdpi.comresearchgate.net Subsequently, a glucopyranose can be added to the C2 position of the galactopyranose via an α-linkage, forming a disaccharide. mdpi.com The resulting O-glycans on collagen are either a simple β-D-galactopyranose or an α-D-glucopyranosyl-(1→2)-β-D-galactopyranose disaccharide. mdpi.com

The initial step of adding β-D-galactopyranose to the hydroxyl group of hydroxylysine is catalyzed by procollagen-galactosyltransferase (UDP-galactose: procollagen-5-hydroxy-L-lysine D-galactosyltransferase, EC 2.4.1.50). This enzyme transfers galactose from UDP-galactopyranose to hydroxylysine via a β-linkage. mdpi.comuniprot.org While collagen has been studied extensively, many aspects of its glycosylation are still being elucidated. mdpi.com Collagen glycosylation has been linked to its secretion and the alignment of collagen fibrils. mdpi.comresearchgate.net Growing evidence also connects collagen glycosylation to its functions and various human diseases. mdpi.comresearchgate.net

Galactan Biosynthesis in various Organisms

Galactans are polymers of galactose found in various organisms, including plants, seaweeds, and microorganisms. wikipedia.orgfrontiersin.orgconicet.gov.arevitachem.com In red seaweeds, galactans are major polysaccharides in the extracellular matrix and often have an acidic character due to the presence of sulfate groups. frontiersin.orgconicet.gov.arevitachem.com The backbone of sulfated galactans in most red seaweeds is composed of alternating (1→3)-β-D-galactopyranosyl units and (1→4)-α-galactopyranosyl residues. frontiersin.orgconicet.gov.ar

The biosynthesis of these galactans involves galactosyltransferases that catalyze chain elongation by transferring activated galactose residues. frontiersin.org In red algae, UDP-D-galactose has been shown to be the most abundant nucleotide sugar. frontiersin.org The enzyme UDP-galactose 4-epimerase interconverts UDP-D-glucose to UDP-D-galactose and is implicated in cell wall polysaccharide synthesis in terrestrial plants and algae. frontiersin.org

In microorganisms like Mycobacterium tuberculosis and Corynebacterium diphtheriae, galactan biosynthesis is also crucial. kiesslinglab.comnih.gov The enzymes involved in mycobacterial galactan assembly are considered essential for survival. nih.gov These enzymes utilize UDP-D-galactofuranose (UDP-D-Galf) as a substrate, a form of galactose not present in humans, making these enzymes potential targets for drug development. nih.gov Two galactofuranosyltransferases, GlfT1 and GlfT2, are involved in generating galactan in mycobacteria using UDP-Galf. nih.gov GlfT1 adds initial Galf residues, while GlfT2 extends the polymer with alternating β(1-5) and β(1-6) Galf linkages. nih.gov

This compound in Oligosaccharide Synthesis (e.g., Galactooligosaccharides, GOS)

This compound is a fundamental building block for the synthesis of various oligosaccharides, notably galactooligosaccharides (GOS). GOS are a group of functional carbohydrates composed of galactose units linked to a terminal glucose, lactose, or another galactose unit. researchgate.net

Enzymatic Transgalactosylation Reactions

Enzymatic transgalactosylation is a primary method for synthesizing GOS. nih.govfishersci.cauniroma1.it This process typically utilizes β-galactosidases, enzymes that primarily catalyze the hydrolysis of lactose into glucose and galactose. However, under specific conditions, these enzymes can also perform transgalactosylation, transferring a galactosyl residue from a donor molecule (like lactose) to an acceptor molecule (such as another sugar or an existing oligosaccharide). researchgate.net

Lactose, a disaccharide of galactose and glucose, is a common substrate for GOS synthesis via enzymatic transgalactosylation. wikipedia.orgnih.gov The β-galactosidase enzyme facilitates the transfer of the β-D-galactopyranosyl residue from lactose to an acceptor molecule, forming new glycosidic linkages. The type of linkage formed (e.g., β-(1→3), β-(1→4), β-(1→6)) depends on the specificity of the β-galactosidase enzyme used and the reaction conditions. researchgate.net This enzymatic approach allows for the controlled synthesis of GOS with varying degrees of polymerization and linkage types.

Structural Biology of Beta D Galactose and Its Interacting Proteins

Conformational Analysis of Beta-D-Galactopyranose

In aqueous solution, D-galactose exists in various forms, including open-chain and cyclic pyranose (six-membered ring) and furanose (five-membered ring) forms. The β-D-galactopyranose form, a six-membered ring, is a predominant cyclic anomer. Like other pyranose sugars, β-D-galactopyranose primarily adopts chair conformations to minimize steric strain. vaia.comscribd.com

Chair Conformations and Stability

The pyranose ring of β-D-galactopyranose can exist in two primary chair conformations: the 4C1 and 1C4 forms. These designations indicate that in the 4C1 conformation, carbon 4 is above the plane defined by carbons 2, 3, 5, and the ring oxygen, while carbon 1 is below. In the 1C4 conformation, the positions are reversed.

Structural Characteristics of Galactose-Binding Proteins

Galactose-binding proteins are a diverse group of proteins found in various organisms, involved in processes ranging from nutrient transport to cell signaling. Despite potential low sequence similarity, these proteins often share common structural features in their galactose-binding domains. nih.gov

Periplasmic Binding Proteins (e.g., Glucose/Galactose-Binding Protein, GGBP)

Periplasmic Binding Proteins (PBPs) are a class of soluble proteins found in the periplasmic space of Gram-negative bacteria. slu.se They are crucial components of ABC transport systems and chemotaxis machinery, responsible for the high-affinity binding of various ligands, including sugars like glucose and galactose. slu.seebi.ac.ukmdpi.com The Glucose/Galactose-Binding Protein (GGBP) from Escherichia coli and Salmonella typhimurium is a well-characterized example of a PBP that binds both glucose and galactose with high affinity. ebi.ac.ukmdpi.commdpi.comoup.com

GGBP and other related PBPs typically exhibit a bilobate structure, consisting of two distinct globular domains: an N-terminal domain and a C-terminal domain. slu.seebi.ac.ukmdpi.commdpi.com These domains share a similar super-secondary structure, often characterized by a central β-pleated sheet flanked by alpha helices (an α/β/α fold). slu.semdpi.com The ligand-binding site is situated in the cleft or interface between these two domains. slu.semdpi.comoup.commdpi.com

Connecting the N- and C-terminal domains is a flexible hinge region, typically composed of two or three polypeptide strands. slu.seebi.ac.ukmdpi.commdpi.com This hinge acts as a pivot, allowing for significant conformational changes between the domains upon ligand binding. slu.semdpi.comresearchgate.net The hinge strands are spatially close and define the boundary of the binding pocket. slu.se

A hallmark of PBPs like GGBP is their ability to undergo a substantial conformational change upon ligand binding, often described as a "Venus flytrap" mechanism. ebi.ac.uk In the absence of a ligand (the apo form), the protein typically exists in an "open" conformation, where the two domains are separated, and the binding cleft is accessible to the solvent. slu.semdpi.comresearchgate.net Upon binding of the specific sugar ligand, such as galactose or glucose, the protein transitions to a "closed" or "holo" conformation. slu.semdpi.comresearchgate.net This involves a significant hinge-bending movement that brings the N- and C-terminal domains closer together, effectively engulfing the ligand within the binding pocket at the domain interface. mdpi.comresearchgate.nettandfonline.com

This conformational change is crucial for the protein's function, as the closed, ligand-bound state is recognized by downstream components of the transport or chemotaxis systems. mdpi.comoup.com Structural studies, including X-ray crystallography, have captured GGBP in both its open (unliganded) and closed (liganded) forms, revealing the extent of domain rotation and the precise interactions stabilizing the closed state. slu.seoup.comresearchgate.net The difference in the angle between the two structural domains can be significant, arising from torsion angle changes within the hinge region. researchgate.net While initially thought to exist solely in open (apo) and closed (holo) states, some research suggests that PBPs might exist in an ensemble of conformers, including semi-closed states, and that ligand binding shifts the equilibrium towards the closed form through mechanisms that may involve both conformational selection and induced fit. mdpi.comelifesciences.orgresearchgate.net

Structural Domains (N- and C-terminal) and Hinge Region

Galactose-Binding-Like Domain Superfamily

The Galactose-binding-like domain superfamily (IPR008979) encompasses a variety of proteins from both eukaryotes and prokaryotes that contain a structural domain with a characteristic fold capable of binding to specific ligands, often carbohydrates. ebi.ac.uk Despite potentially low sequence similarity, members of this superfamily share a common structural motif: a β-sandwich with a jelly roll fold. ebi.ac.uk

β-Sandwich and Jelly Roll Fold Architectures

Many proteins that bind β-D-galactose exhibit characteristic protein folds, notably the β-sandwich and jelly roll architectures. The β-jelly roll fold is a common superfold found in many protein structures and has been identified in various protein superfamilies with diverse functions. oup.com This fold typically consists of an eight-stranded β-sandwich structure formed by four Greek key motifs. oup.com The hydrogen-bonding pattern between adjacent strands is broken in two places, resulting in two four-stranded antiparallel β-sheets. oup.com

Proteins containing a galactose-binding-like domain often feature a β-sandwich structure where the strands forming the sheets exhibit a jelly roll fold. ebi.ac.uk Examples include proteins involved in binding cell-surface-attached carbohydrate substrates, phospholipids, and even DNA-protein complexes. ebi.ac.uk Despite often low sequence similarity, there is a high degree of structural similarity in the β-sandwich and the loops connecting the strands among different members of the galactose-binding-like domain superfamily. ebi.ac.uk

Specific instances of galactose-binding proteins with these folds include galectins and certain carbohydrate-binding modules (CBMs). Galectins, which are galactose-binding lectins, can exhibit a jelly-roll variant topology classified as Concanavalin A-like. researchgate.net Many CBMs, particularly those that bind β-glucan chains, also display a β-sandwich fold with the ligand binding site located either on a concave β-sheet surface or in the loops connecting the sheets. nih.gov For example, the Pseudomonas aeruginosa lectin I (PA-IL), a tetrameric protein, adopts a β-sandwich fold with the galactose binding site located at the apex of each monomer. nih.gov Another example is CtCBM62, which presents a classic β-jelly-roll fold and binds to galactose-containing polysaccharides. cazypedia.org

Identification of Galactose-Binding Sites

Identifying the specific regions on a protein that interact with β-D-galactose is crucial for understanding the molecular basis of their function. Structural studies of protein-galactose complexes have revealed that while galactose binding sites can vary across different protein families, common recognition principles exist. researchgate.netnih.gov Analyzing the three-dimensional structures of protein-galactose complexes from various nonhomologous families has been undertaken to identify unique galactose-binding site signatures. researchgate.netnih.gov

Common Structural Motifs and Residues

Despite the diversity in protein structures that bind galactose, certain structural motifs and amino acid residues are frequently observed at the binding interfaces. A general mechanism for galactose recognition often involves a network of hydrogen bonds surrounding the C4-OH group of the galactose moiety, along with stacking interactions between the hydrophobic face (B-face) of the pyranose ring and aromatic residues. glycoforum.gr.jp Aromatic amino acids such as tryptophan, tyrosine, and phenylalanine are commonly involved in these stacking interactions. glycoforum.gr.jprsc.org Studies have shown that CH-π interactions between β-D-galactose and these aromatic residues are energetically favorable and play an essential role in protein-carbohydrate binding. rsc.org Tryptophan-containing CH-π interactions tend to have more favorable interaction energies compared to those involving tyrosine and phenylalanine. rsc.org

Hydrogen bonding is also a critical component of galactose binding specificity. glycoforum.gr.jp The hydroxyl groups of galactose form hydrogen bonds with polar and charged amino acids in the binding site. nih.gov For instance, in human galectin-3, the C4-OH group of galactose forms hydrogen bonds with invariant histidine, asparagine, and arginine residues, while the C6-OH group interacts with invariant glutamic acid and asparagine. glycoforum.gr.jp In the Pseudomonas aeruginosa lectin I (PA-IL), all galactose hydroxyl groups, except O1, are involved in a hydrogen bond network with the protein, and the O3 and O4 groups also participate in coordinating a calcium ion, which is often involved in carbohydrate binding in some lectins. nih.govplos.org Planar polar residues like asparagine, aspartic acid, glutamine, glutamic acid, and arginine are frequently involved in hydrogen bonding interactions with carbohydrates. wisc.edu

Specific examples of residues identified as important for galactose binding in various proteins include:

In galactokinase, key residues include Arg36, Glu42, Asp45, Asp183, and Tyr233, with Arg36 and Asp183 being strictly conserved. wisc.edu

In the adeno-associated virus serotype 9 (AAV9) capsid, amino acids N470, D271, N272, Y446, and W503 are required for galactose binding and form a pocket. nih.govresearchgate.net Nonpolar amino acids A472 and V473 are also important. nih.govresearchgate.net

In human β-galactosidase, a galactose molecule binds in the active site, with its hydroxyl groups forming direct hydrogen bonds with the enzyme. nih.gov Aromatic and hydrophobic residues in the active site contribute via van der Waals interactions. nih.gov

In the E. coli glucose/galactose-binding protein (GGBP), the active center involves aromatic amino acids Trp183 and Phe16, where stacking interactions contribute significantly to binding. mdpi.com

While common themes like hydrogen bonding and aromatic stacking exist, the specific residues and their spatial arrangement can vary between different protein families that bind galactose. researchgate.netnih.gov Within a specific protein family, however, the binding site residues and their relative distances tend to be well conserved. researchgate.netnih.gov

Here is a summary of common amino acid types involved in galactose binding:

| Amino Acid Type | Role in Galactose Binding | Examples of Residues (Protein Dependent) |

| Aromatic | Stacking interactions with the galactose ring. | Tryptophan, Tyrosine, Phenylalanine |

| Polar/Charged | Hydrogen bonding with hydroxyl groups. | Asparagine, Aspartic Acid, Glutamine, Glutamic Acid, Arginine |

| Nonpolar | Hydrophobic interactions (less frequent but can be important). | Alanine, Valine (e.g., in AAV9 capsid) nih.govresearchgate.net |

Computational Approaches for Binding Site Prediction

Given the importance of protein-carbohydrate interactions, computational methods have been developed to predict galactose binding sites in proteins. These approaches leverage structural and biochemical information to identify potential binding regions. wisc.edubiorxiv.orgarxiv.org

Early methods utilized structural features such as solvation potential, residue propensity, hydrophilicity, planarity, protrusion, and relative accessible surface area to predict protein-sugar binding sites. wisc.edubiorxiv.org Some approaches formulated signatures for characterizing galactose binding sites based on geometric constraints, pyranose ring proximity, and hydrogen bonding atoms. wisc.eduarxiv.org A 3D structure searching algorithm called COTRAN was developed to identify galactose binding sites based on a combination of geometrical and structural features, demonstrating high specificity and sensitivity for proteins within the same structural fold as known galactose-binding proteins. researchgate.netnih.govwisc.edubiorxiv.org

More recent computational approaches have incorporated machine learning algorithms. Neural networks and Support Vector Machines have been used to model and predict both general carbohydrate and specific galactose binding sites. wisc.eduarxiv.org These methods often utilize sequence-based features, structural attributes, and even features derived from protein language models to classify protein-carbohydrate binding interactions at the residue level. biorxiv.org

Computational docking studies are also employed to predict how galactose might bind to a protein and to identify the specific amino acids involved in the interaction. nih.govresearchgate.netfrontiersin.org These studies can help visualize the binding pocket and estimate the distances between amino acid side chains and the sugar. researchgate.net While computational prediction of side-chain conformations in binding pockets shows promise, designing ligand binding computationally remains a complex challenge. pnas.org

Computational methods for predicting galactose binding sites include:

| Method Type | Description | Examples/Features |

| Feature-based | Utilize structural and biochemical properties of known binding sites. | Solvation potential, residue propensity, accessible surface area, geometric constraints. wisc.edubiorxiv.orgarxiv.org |

| 3D Structure Searching | Compare structural features to known binding site signatures. | COTRAN algorithm. researchgate.netnih.govwisc.edubiorxiv.org |

| Machine Learning | Employ algorithms trained on datasets of protein-carbohydrate complexes. | Neural Networks, Support Vector Machines, protein language models. wisc.edubiorxiv.orgarxiv.org |

| Molecular Docking | Simulate the binding of galactose to a protein structure to predict poses. | Used to visualize interactions and identify potential binding residues. nih.govresearchgate.netfrontiersin.org |

Biochemical and Genetic Basis of Beta D Galactose Metabolic Disorders

Galactosemia: Impaired Galactose Metabolism

Galactosemia is broadly classified into different types based on the specific enzyme deficiency in the Leloir pathway. nih.govclevelandclinic.orgorpha.net All types are inherited in an autosomal recessive manner. wikipedia.orgbredagenetics.comdynamed.com

Type I Galactosemia (GALT Deficiency)

Type I galactosemia, also known as classic galactosemia, is the most common and typically the most severe form of the disorder. nih.govclevelandclinic.orgbredagenetics.comorpha.net It is caused by mutations in the GALT gene, located on chromosome 9p13. nih.govbredagenetics.comdynamed.com This gene provides instructions for producing the enzyme galactose-1-phosphate uridylyltransferase (GALT), which is essential for converting galactose-1-phosphate and UDP-glucose into UDP-galactose and glucose-1-phosphate. dynamed.comeyewiki.orgggc.org Mutations in the GALT gene lead to a significant reduction or complete absence of GALT enzyme activity, preventing the proper processing of galactose. nih.govclevelandclinic.orgmedlineplus.govcheckrare.com This deficiency results in the accumulation of galactose-1-phosphate and galactose in various tissues. wikipedia.orgdynamed.comggc.orgcheckrare.com

There are different variants of Type I galactosemia, including classical galactosemia, clinical variant, and the biochemical variant known as Duarte galactosemia. nih.govdynamed.com Classical galactosemia is characterized by less than 1% GALT activity. nih.gov The Duarte variant, caused by specific alterations in the GALT gene, results in partial impairment of GALT activity (around 25% of normal) and is generally associated with milder or no symptoms. nih.govclevelandclinic.orgeyewiki.orgcheckrare.com

Type II Galactosemia (GALK1 Deficiency)

Type II galactosemia is a rarer form caused by mutations in the GALK1 gene, located on chromosome 17q25.1. nih.govbredagenetics.comnih.gov This gene encodes the enzyme galactokinase 1 (GALK1), which catalyzes the initial phosphorylation of galactose to galactose-1-phosphate. eyewiki.orgmedlineplus.gov Deficiency of GALK1 leads to the accumulation of galactose in the blood and urine, as well as the production of galactitol through an alternative pathway. eyewiki.orgmedlineplus.govpreventiongenetics.com Type II galactosemia is primarily associated with the development of cataracts due to galactitol accumulation in the lens. nih.govclevelandclinic.orgbredagenetics.comeyewiki.orgmedlineplus.govpreventiongenetics.com Other severe complications seen in Type I are typically absent or much milder in Type II. clevelandclinic.orgbredagenetics.comivami.com

Type III Galactosemia (GALE Deficiency)

Type III galactosemia is a very rare form resulting from mutations in the GALE gene, located on chromosome 1p36. nih.govbredagenetics.commedlineplus.gov This gene codes for the enzyme UDP-galactose 4'-epimerase (GALE), which catalyzes the interconversion of UDP-galactose and UDP-glucose. nih.govdynamed.comeyewiki.org GALE deficiency can affect the synthesis of UDP-galactose, which is required for the synthesis of glycoproteins and glycolipids. dynamed.com Type III galactosemia presents with a variable spectrum of severity, ranging from a mild, peripheral form with enzyme deficiency primarily in red and white blood cells to a severe, generalized form affecting multiple tissues and presenting similarly to classic galactosemia with symptoms like jaundice, hypotonia, feeding difficulties, and cataracts. nih.govbredagenetics.comeyewiki.orgorpha.netmedlineplus.govpreventiongenetics.comwikipedia.org

Type IV Galactosemia (GALM Deficiency)

Type IV galactosemia is the most recently described type and is caused by mutations in the GALM gene, located on chromosome 2p22.1. nih.govresearchgate.netmdpi.comresearchgate.net This gene encodes galactose mutarotase (B13386317) (GALM), an enzyme responsible for the interconversion of the alpha and beta anomers of D-galactose. eyewiki.orgresearchgate.netresearchgate.netsci-hub.se While mutarotation can occur spontaneously, GALM facilitates this process, which is necessary for the subsequent phosphorylation of galactose by GALK1. eyewiki.orgsci-hub.se Deficiency in GALM leads to elevated blood galactose levels. mdpi.com The clinical presentation of Type IV galactosemia appears similar to Type II, primarily characterized by early-onset cataracts. bredagenetics.comresearchgate.netmdpi.comresearchgate.netsci-hub.se Due to its recent discovery, the long-term consequences of Type IV galactosemia are still being investigated. researchgate.netmdpi.com

Biochemical Accumulation of Metabolites in Galactosemia

Impaired galactose metabolism in galactosemia leads to the accumulation of galactose and its metabolites upstream of the deficient enzyme in the Leloir pathway. wikipedia.orgdynamed.comeyewiki.org These accumulating substances are thought to contribute to the toxicity and clinical manifestations of the disorders. nih.govclevelandclinic.orgwikipedia.orgdynamed.com

Alternative metabolic pathways for galactose become more active when the Leloir pathway is blocked. nih.gov One such pathway involves the enzyme aldose reductase, which converts excess galactose into galactitol, a sugar alcohol. nih.govclevelandclinic.orgwikipedia.orgeyewiki.orggalactosemia.com Another alternative pathway involves the oxidation of galactose to galactonate. nih.govwikipedia.org

Free Galactose Elevation

In individuals with certain galactose metabolic disorders, particularly those with deficiencies in enzymes like GALT or GALK, there is an elevation of free galactose in the blood (hypergalactosemia). galactosemia.comstonybrookmedicine.edunih.gov This occurs because the impaired metabolic pathway cannot efficiently process the ingested or endogenously produced galactose. galactosemia.com While dietary restriction of galactose is a primary treatment, endogenous galactose production can still contribute to the free galactose pool and the accumulation of toxic metabolites, posing a challenge in long-term management. galactosemia.comnih.gov

Genetic Variants and Biochemical Phenotypes

Galactosemias caused by GALT deficiency (Type I galactosemia) are the most common and are categorized into different clinical/biochemical phenotypes based on the residual GALT enzyme activity. bredagenetics.comnih.govmdpi.com These phenotypes include classic galactosemia, clinical variant galactosemia, and biochemical variant galactosemia. bredagenetics.comnih.gov The severity of the phenotype generally correlates with the level of residual enzyme activity; higher residual activity is typically associated with a milder phenotype. bredagenetics.com

Over 300 genetic variants have been identified in the GALT gene that can lead to Type I galactosemia. mdpi.commdpi.com Common variants associated with classic galactosemia include p.Gln188Arg (c.563A>G), which is frequent in the Caucasian population, p.Lys285Asn, and p.Leu195Pro. bredagenetics.commdpi.comtestcatalog.org The p.Ser135Leu variant is commonly observed in individuals of African American descent. nih.govtestcatalog.org

Biochemical phenotyping, often using techniques like isoelectric focusing, can help determine the specific GALT enzyme isoform present, which, when interpreted alongside quantitative GALT activity measurements, aids in diagnosis and understanding the biochemical impact of genetic variants. testcatalog.org

Duarte galactosemia is a prevalent form of biochemical variant galactosemia. mdpi.comnih.gov It is characterized by a partial deficiency of the GALT enzyme, with residual activity typically ranging from 14% to 25% of normal control values. bredagenetics.commyriad.come-lactancia.org Genetically, Duarte galactosemia is often associated with the presence of the Duarte (D2) GALT allelic variant. mdpi.comnih.gov The D2 variant is characterized by a specific set of changes, including the missense variant p.Asn314Asp (c.940A>G) in cis configuration with a GTCA deletion in the promoter region. scielo.brnih.govmdpi.com

Individuals with Duarte galactosemia generally have a milder biochemical phenotype compared to those with classic or clinical variant galactosemia and are often asymptomatic or experience very mild symptoms, which typically resolve quickly if a low-galactose diet is introduced in infancy. babydetect.commdpi.commyriad.come-lactancia.org While historically considered benign by some, the potential long-term outcomes and the necessity of dietary intervention in Duarte galactosemia have been subjects of debate and ongoing research. babydetect.commdpi.come-lactancia.org

The Los Angeles (LA) variant (D1) also involves the p.Asn314Asp missense variant but lacks the promoter deletion found in the Duarte variant. nih.govmdpi.com The LA variant is associated with increased GALT enzyme activity, higher than that seen with the Duarte variant. mdpi.comtestcatalog.orgnih.gov Studies suggest that the 1721C>T transition in cis with the N314D mutation in the LA variant may lead to increased GALT activity by increasing protein abundance. nih.gov

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Beta-D-galactose | 439357 wikipedia.org |

| Galactose-1-phosphate | 123912 wikipedia.org |

| Galactose-1-phosphate uridylyltransferase (GALT) | 4646 wikipedia.org (Note: GALT is an enzyme, not a small molecule with a single CID like metabolites. This CID refers to Galactose, but GALT is the enzyme involved.) |

| UDP-galactose | 1166 wikipedia.org, 6857410 nih.gov, 23724458 nih.gov |

| UDP-glucose | 8629 wikipedia.org, 439156 nih.gov |

| Galactokinase (GALK1) | 4646 wikipedia.org (Note: GALK1 is an enzyme. CID refers to Galactose.) |

| UDP-galactose 4'-epimerase (GALE) | 4646 wikipedia.org (Note: GALE is an enzyme. CID refers to Galactose.) |

| Galactose mutarotase (GALM) | 4646 wikipedia.org (Note: GALM is an enzyme. CID refers to Galactose.) |

| Galactitol | 689 wikipedia.org (Note: Galactitol is a metabolite) |

| Galactonate | 18441 scielo.br (Note: Galactonate is a metabolite) |

Data Table: GALT Enzyme Activity in Galactosemia Phenotypes

| Phenotype | Residual Erythrocyte GALT Enzyme Activity (% of Control) |

| Classic Galactosemia | <1% bredagenetics.com |